molecular formula C13H10ClN3 B2445807 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 72435-61-1

1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2445807
CAS No.: 72435-61-1
M. Wt: 243.69
InChI Key: UKMWDMQSMWAGTB-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. This compound is characterized by the presence of a 4-chlorophenylmethyl group attached to a benzotriazole ring. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while oxidation can produce oxides .

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-triazole
  • 1-[(4-Chlorophenyl)methyl]-1H-1,2,4-benzotriazole
  • 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzimidazole

Comparison: 1-[(4-Chlorophenyl)methyl]-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern and the presence of the benzotriazole ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to its analogs .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)15-16-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMWDMQSMWAGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197542
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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